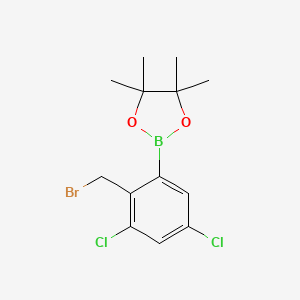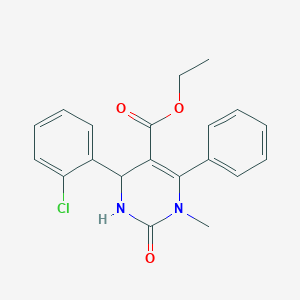
2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H16BBrCl2O2 and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives for Material and Biological Applications
Researchers have synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have been used to synthesize boron-containing stilbene derivatives and resveratrol analogues through simple and high-yield reactions. This methodology is significant for synthesizing conjugated polyene as new materials for LCD technology and is currently being explored for potential therapeutic applications in neurodegenerative diseases (B. Das, S. Mahalingam, Sasmita Das, N. Hosmane, Todd Evans, 2015).
Advances in Organosilicon Chemistry
The synthesis and optical properties of H-shaped silicon-containing molecules with bithiophene units have been investigated, demonstrating significant potential for advanced material applications. These compounds exhibit absorption and fluorescence maxima with high quantum yields, offering insights into their geometrical and electronic structure for potential use in optoelectronic devices (Akinobu Naka, R. Fukuda, Yoshifumi Jahana, J. Ohshita, Hisayoshi Kobayashi, M. Ishikawa, 2013).
Catalysis and Synthetic Methodology Development
A highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes using palladium complexes initiated by organic iodides has been described. This catalytic silaboration demonstrates total regioselectivity and high E stereoselectivity, which can be applied to the synthesis of homoallylic alcohols. This represents a novel approach in catalysis and synthetic methodology, offering a pathway for the development of new organic synthesis strategies (Kuo-Jui Chang, D. Rayabarapu, Feng-Yu Yang, Chien‐Hong Cheng, 2005).
Exploration of Boron-Containing Stilbenes as Lipogenic Inhibitors
A pilot library of boron-containing stilbene derivatives has been synthesized, with several compounds showing lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This research offers a foundation for the development of lipid-lowering drugs, showcasing the therapeutic potential of boron-containing compounds (B. Das, Xiaoping Zhao, Xiangying Tang, Fajun Yang, 2011).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to target theCereblon E3 ligase modulator . This protein plays a crucial role in various immunologic conditions .
Mode of Action
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in a transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
It’s known that similar compounds participate inSuzuki–Miyaura (SM) cross-coupling reactions , which are key in various biochemical pathways. These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
Similar compounds have been noted for their stability and environmentally benign nature , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to participate in carbon-carbon bond-forming reactions , which are fundamental to various biological processes.
Action Environment
It’s worth noting that similar compounds are known for their stability and environmentally benign nature , suggesting that they may be relatively resistant to environmental influences.
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)-3,5-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrCl2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(16)6-11(17)9(10)7-15/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUBUBJCZGXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2CBr)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)
![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)
![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B2849851.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)

![3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2849862.png)
![N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide](/img/structure/B2849863.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
